(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol
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Overview
Description
(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and a source of nitrogen, such as ammonium acetate.
Introduction of the thioether group: This step involves the reaction of the imidazole derivative with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the methanol group: The final step involves the reaction of the intermediate with formaldehyde or a similar reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.
Substitution: The thioether group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
The compound may be investigated for its therapeutic potential in treating various diseases, including infections, cancer, and inflammatory conditions.
Industry
In the industrial sector, such compounds are used in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thioether group may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(2-((2,5-dimethylbenzyl)thio)-1H-imidazole: Lacks the methanol group, potentially altering its biological activity.
(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazole: Similar structure but without the methanol group, which may affect its solubility and reactivity.
Uniqueness
The presence of the methanol group in (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol may enhance its solubility in aqueous media and influence its interaction with biological targets, making it a unique compound for specific applications.
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethylimidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-4-17-14(9-18)8-16-15(17)19-10-13-7-11(2)5-6-12(13)3/h5-8,18H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZIFEFMQCXTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC2=C(C=CC(=C2)C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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